N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide
Description
N-[3-(Acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is an acetamide derivative featuring two key substituents:
- 2-Methylphenoxy group: The methyl-substituted phenoxy ether contributes to lipophilicity and steric bulk, influencing membrane permeability and target binding.
Below, we compare its structural and functional attributes with closely related analogs documented in recent literature.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-3-4-9-16(12)22-11-17(21)19-15-8-5-7-14(10-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
JLTOEMICEKLSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 3-acetylaminophenol with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-acetylaminophenol+2-methylphenoxyacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[3-(Acetylamino)phenyl]-2-(2-methylphenoxy)acetamide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties .
Biology
Biologically, this compound has been investigated for its potential to inhibit specific pathways involved in disease processes. For instance, it may inhibit enzymes related to inflammation, showcasing anti-inflammatory properties. The mechanism of action involves interaction with molecular targets that modulate biological pathways .
Medicine
In medical research, this compound has been explored for its pharmacological properties:
- Anti-inflammatory Activity : Studies indicate that it may reduce inflammation by inhibiting certain enzymes.
- Analgesic Effects : Preliminary assessments suggest potential pain-relieving properties.
Anti-inflammatory Studies
A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers in vitro. The results indicated a dose-dependent reduction in markers such as TNF-alpha and IL-6 .
| Compound | Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| A | 10 | 45 | 50 |
| B | 20 | 60 | 70 |
Anticancer Activity
Research has also focused on the anticancer potential of similar compounds. For instance, derivatives were found to exhibit moderate activity against various cancer cell lines, suggesting that structural modifications could enhance their efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C | A549 | 12 |
| D | MDA-MB-231 | 15 |
Industrial Applications
This compound is also utilized in industrial applications for developing new materials and chemical products. Its stability and reactivity make it suitable for formulating various chemical products .
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key analogs and their structural differences compared to the target compound:
Key Observations :
- Acetylation vs. Free Amine: The acetyl group in the target compound (vs.
- Phenoxy Substituents: Replacing 2-methylphenoxy with bulkier groups (e.g., isopropyl in ) increases steric hindrance, which may limit binding to shallow protein pockets but improve selectivity.
- Electron-Withdrawing Groups : The CF3 group in enhances metabolic stability and hydrophobic interactions, making it suitable for pesticidal applications .
Physicochemical Properties
Comparative data on melting points (where available) and molecular weights highlight trends in solubility and stability:
Analysis :
- The target compound’s moderate molecular weight (~298 Da) and logP (~2.5) suggest favorable oral bioavailability.
- Higher molecular weight analogs (e.g., , 530 Da) exhibit reduced solubility, limiting their therapeutic utility without formulation aids.
- Polar groups like methoxy () improve aqueous solubility but may reduce membrane permeability.
Biological Activity
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound belongs to the class of phenoxyacetamides, characterized by the presence of an acetylamino group and a methylphenoxy moiety. Its chemical formula is .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the phenyl and methylphenoxy groups allow for interactions with hydrophobic pockets in proteins. This leads to modulation of enzyme and receptor activities, impacting various biological pathways such as:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory processes.
- Anticancer Activity : It potentially disrupts cell proliferation and induces apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer (MCF-7), prostate cancer (DU-145), and bladder cancer (T24) cells. The compound's mechanism includes:
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.5 | Apoptosis induction |
| DU-145 | 5.0 | Cell cycle arrest |
| T24 | 3.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it inhibits the expression of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways.
Case Studies
-
Osteoclast Differentiation Inhibition :
A study demonstrated that this compound significantly inhibited the formation of multinucleated osteoclasts from bone marrow-derived macrophages in a dose-dependent manner, without showing cytotoxic effects. It downregulated osteoclast-specific markers such as c-Fos and NFATc1, indicating its potential use in treating osteoporosis and other bone resorption disorders . -
Tumor Growth Inhibition :
In vivo experiments using mouse models showed that treatment with this compound resulted in reduced tumor growth rates in xenograft models derived from BRAF mutant melanoma cells. This effect was associated with decreased phosphorylation of ERK1/2, a key signaling molecule involved in cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
